N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been reported to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves the cyclization of semicarbazides or thiosemicarbazides with nitroalkanes activated in the presence of polyphosphoric acid . This method allows for the formation of the thiadiazole ring, which is a key structural component of the compound.
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves the use of acylhydrazines with carboxylic acid equivalents in the presence of reagents such as phosphorus pentasulfide or Lawesson’s reagent . These methods are scalable and can be adapted for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and electrophilic reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Thiadiazole derivatives have shown promise as antimicrobial and anticancer agents.
Medicine: The compound has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methoxyacetamide
Uniqueness
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O5S/c1-4-11-15-16-13(23-11)14-12(18)7-5-9(21-2)10(22-3)6-8(7)17(19)20/h5-6H,4H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYURPDNFWYGRMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330431 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24796903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
824941-71-1 | |
Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101330431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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